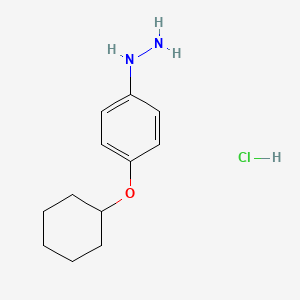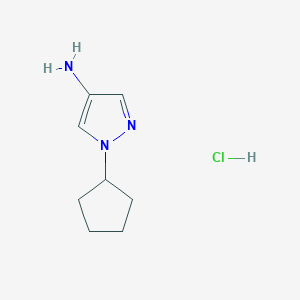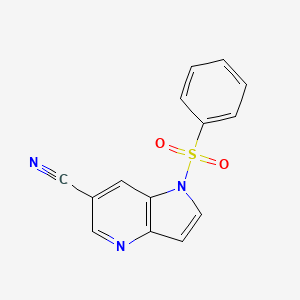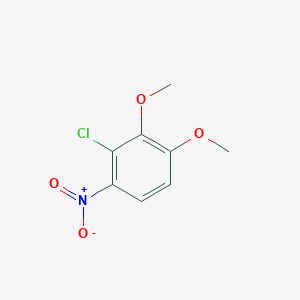
(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride
Vue d'ensemble
Description
The compound “(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride” is a chemical compound with a molecular weight of 205.3 . It is a powder in its physical form .
Molecular Structure Analysis
The molecular structure of the compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The InChI code for the compound is1S/C13H19NO/c14-10-11-6-8-13 (9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 . Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 352.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 64.0±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Biological and Environmental Sensing
Hydrazine derivatives, including compounds related to (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride, have been used to develop fluorescent probes for biological and environmental sensing. These probes are designed to detect hydrazine, a highly active alkali with applications in the chemical industry, pharmaceutical manufacturing, and agricultural production. The development of a ratiometric fluorescent probe utilizing dicyanoisophorone and 4-bromobutyryl moiety demonstrates the ability of these compounds to sense hydrazine via an intramolecular charge transfer pathway. Such probes have applications in the quantitative determination of hydrazine in environmental water systems and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Serotonin Antagonism and Anxiolytic Activities
Some derivatives of hydrazine have been studied for their potential as serotonin antagonists and anxiolytic agents. Research into N-(p-substituted phenyl)-4-cyanopyrrolidin-3-ones and their corresponding hydrazines has led to the synthesis of heterocyclic compounds with significant activities compared to standard drugs used for these purposes. This indicates potential applications in the development of new therapeutic agents targeting serotonin receptors and anxiety disorders (Abdalla, Abdel-Wahab, & Amr, 2008).
Development of Antimicrobial and Anti-inflammatory Agents
Hydrazine derivatives have been utilized in synthesizing a variety of compounds with antimicrobial and anti-inflammatory properties. For example, synthesis involving cyclohexanone and substituted benzaldehyde has yielded novel 7-(substituted benzylidene)-3-(substituted phenyl)-2-(substituted)-3, 3a, 4, 5, 6, 7-hexahydro-2H-indazole derivatives with significant activity against Multi Drug Resistant bacteria (Wasi, Sharma, Gupta, & Intodia, 2013).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(4-cyclohexyloxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h6-9,11,14H,1-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSNZOOFHFAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)



![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)





![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)

